molecular formula C10H10N2O2 B2430567 3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid CAS No. 384815-08-1

3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid

Cat. No.: B2430567
CAS No.: 384815-08-1
M. Wt: 190.202
InChI Key: SPWLDFUZCBIONJ-UHFFFAOYSA-N
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Description

3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core linked to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid typically involves multicomponent reactions. One common method is the cyclocondensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the use of cycloaddition, oxidative cyclization, and transannulation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyridine oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid can be compared with other imidazo[1,5-a]pyridine derivatives:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3-{Imidazo[1,5-a]pyridin-3-yl}propanoic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazo[1,5-a]pyridine moiety linked to a propanoic acid group, which contributes to its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative studies with related compounds.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2

Key features of the structure include:

  • A bicyclic imidazo[1,5-a]pyridine ring that facilitates interactions with various biological targets.
  • A propanoic acid group that enhances solubility and reactivity.

Research indicates that this compound interacts with specific biological targets, influencing their activity through several mechanisms:

  • Binding Affinity : The compound exhibits significant binding affinity to various receptors and enzymes, which is crucial for its therapeutic efficacy .
  • Inhibition of Kinases : Studies suggest that it may inhibit certain kinases involved in cell signaling pathways, potentially impacting cancer cell proliferation .
  • Antisecretory Properties : Some derivatives have shown antisecretory effects in gastric models, indicating potential applications in treating ulcers .

Biological Activities

The biological activities associated with this compound include:

  • Antitumor Activity : Compounds in this class have been reported to exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects, highlighting their potential in treating neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves several methodologies:

  • Cyclization Reactions : Starting from aminopyridines and appropriate carbonyl compounds to form the imidazo[1,5-a]pyridine core.
  • Functionalization : The propanoic acid moiety can be introduced through acylation or other coupling reactions .

Comparative Studies

Comparative studies with related compounds provide insights into the unique properties and potential advantages of this compound. The following table summarizes some related compounds and their unique features:

Compound NameStructure TypeUnique Features
2-(Imidazo[1,2-a]pyridin-2-yl)acetic acidImidazo[1,2-a]pyridineDifferent biological activity profiles
4-(Imidazo[1,2-b]pyridin-3-yl)butanoic acidImidazo[1,2-b]pyridinePotentially more potent against certain cancers
3-(Pyrido[2,3-b]indole)propanoic acidPyridoindoleKnown for neuroprotective effects

These comparisons highlight the structural diversity within imidazole and pyridine derivatives and underscore the unique properties of this compound in drug design.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Inhibition Studies : Research demonstrated that at concentrations around 50 μM, this compound could inhibit secretion in bacterial models by downregulating key activators without completely halting secretion processes .
  • Cytotoxicity Assays : In vitro assays showed varying degrees of cytotoxicity against different cancer cell lines, suggesting a promising avenue for further drug development .

Properties

IUPAC Name

3-imidazo[1,5-a]pyridin-3-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-10(14)5-4-9-11-7-8-3-1-2-6-12(8)9/h1-3,6-7H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWLDFUZCBIONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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